Product packaging for 1-Cyclohexyl-3,4-dihydroisoquinoline(Cat. No.:CAS No. 65071-52-5)

1-Cyclohexyl-3,4-dihydroisoquinoline

Cat. No.: B11890891
CAS No.: 65071-52-5
M. Wt: 213.32 g/mol
InChI Key: WZCWRMABWXPISQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,4-dihydroisoquinoline (CAS 65071-52-5) is a valuable chemical intermediate in medicinal chemistry and organic synthesis. This compound features a molecular formula of C15H19N and a molecular weight of 213.32 g/mol . It serves as a versatile precursor for the synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, a privileged scaffold prevalent in numerous natural products and pharmaceuticals with a wide spectrum of biological activities . Patent literature indicates that this compound derivatives have been investigated for their central nervous system (CNS) effects, demonstrating properties such as sedation, hypnosis, analgesia, and the inhibition of gastric acid secretion . The compound can be synthesized via methods such as the reaction of 3,4-dihydroisoquinoline with organolithium reagents or through Bischler-Napieralski cyclization, a classic reaction for constructing the dihydroisoquinoline core . Researchers utilize this building block to develop novel therapeutic candidates, particularly in the areas of neuroscience and pain management. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N B11890891 1-Cyclohexyl-3,4-dihydroisoquinoline CAS No. 65071-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65071-52-5

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

1-cyclohexyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H19N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h4-6,9,13H,1-3,7-8,10-11H2

InChI Key

WZCWRMABWXPISQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NCCC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 1 Cyclohexyl 3,4 Dihydroisoquinoline and Its Derivatives

Classical Approaches for Dihydroisoquinoline Core Construction

The foundational methods for assembling the dihydroisoquinoline core have been well-established for over a century. These classical reactions provide a versatile platform for the synthesis of a wide array of isoquinoline (B145761) derivatives.

Bischler–Napieralski Cyclization and its Variants

The Bischler–Napieralski reaction stands as a cornerstone for the synthesis of 3,4-dihydroisoquinolines. thieme-connect.comwikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-phenylethylamides using a dehydrating agent. thieme-connect.comwikipedia.orgorganic-chemistry.orgresearchgate.net The reaction is typically carried out under refluxing acidic conditions. wikipedia.orgnrochemistry.com

The mechanism of the Bischler-Napieralski reaction is thought to proceed through one of two primary pathways, the prevalence of which can be influenced by the specific reaction conditions. One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds via a nitrilium ion intermediate. wikipedia.org Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and anhydrous zinc chloride (ZnCl₂). organic-chemistry.orgresearchgate.net For substrates that lack electron-donating groups on the benzene (B151609) ring, a combination of phosphorus pentoxide in refluxing phosphoryl chloride is often most effective. wikipedia.org The reaction temperature can range from room temperature to 100 °C depending on the chosen dehydrating agent. wikipedia.org

Variants of this reaction have been developed to improve yields and expand its applicability. For instance, microwave-assisted Bischler-Napieralski reactions have been utilized to create libraries of substituted dihydroisoquinolines. organic-chemistry.org These can be subsequently oxidized to the corresponding isoquinoline analogs. organic-chemistry.org

Reagent CategoryExamples
Starting Materialβ-phenylethylamides
Dehydrating AgentsP₂O₅, POCl₃, ZnCl₂, Tf₂O, PPA
SolventsToluene (B28343), Xylene, Acetonitrile (B52724)

Pictet–Spengler Condensation and Related Methods

The Pictet–Spengler reaction, discovered in 1911, is another fundamental method for synthesizing isoquinoline derivatives, specifically tetrahydroisoquinolines. depaul.eduwikipedia.orgnih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgnih.gov Traditionally, this reaction is catalyzed by an acid in a protic solvent with heating. wikipedia.org However, it has been shown to proceed effectively in aprotic media, sometimes even without an acid catalyst. wikipedia.org

The driving force for the Pictet–Spengler reaction is the electrophilicity of the iminium ion formed from the condensation of the amine and the carbonyl compound under acidic conditions. wikipedia.org For less nucleophilic aromatic rings, such as a simple phenyl group, harsher conditions like higher temperatures and strong acids (e.g., hydrochloric acid, trifluoroacetic acid) are generally required. wikipedia.org The initial product of a Pictet-Spengler reaction is a 1,2,3,4-tetrahydroisoquinoline (B50084), which would necessitate a subsequent oxidation step to yield a 3,4-dihydroisoquinoline (B110456). thieme-connect.de

Reagent CategoryExamples
Starting Materialsβ-arylethylamine, Aldehyde or Ketone
CatalystsHCl, Trifluoroacetic acid, Superacids, H⁺-montmorillonite
SolventsProtic and aprotic solvents

Pomeranz–Fritsch and Schlittler–Müller Reactions

The Pomeranz–Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgnih.govnih.govchemrxiv.org This process is typically carried out in two stages: the initial condensation to form the benzalaminoacetal, followed by the ring closure. organicreactions.org A notable modification to this reaction is the Schlittler–Müller reaction, which utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal as the starting materials to yield a C1-substituted isoquinoline. thieme-connect.comnih.govnih.gov

The mechanism involves the formation of a Schiff base (benzalaminoacetal) followed by acid-catalyzed cyclization and aromatization. chemrxiv.org While versatile, the yields of the Pomeranz–Fritsch reaction can vary widely. organicreactions.org A modified procedure using a combination of a silyl (B83357) triflate and a sterically hindered pyridine (B92270) base has been shown to activate the acetal (B89532) under milder conditions, expanding the scope of the reaction to include the synthesis of 1,2-dihydroisoquinolines. nih.gov

ReactionStarting MaterialsKey Features
Pomeranz–Fritsch Benzaldehyde, 2,2-DialkoxyethylamineAcid-catalyzed cyclization of a benzalaminoacetal.
Schlittler–Müller Benzylamine, Glyoxal semiacetalA modification that allows for C1-substitution.

Targeted Synthesis of 1-Cyclohexyl-3,4-dihydroisoquinoline

For the specific synthesis of this compound, more direct strategies are often employed, focusing on either building the ring with the cyclohexyl group already in place or adding it to a pre-formed dihydroisoquinoline ring.

Ring-Forming Cyclization Strategies

The most direct ring-forming strategy for this compound is the Bischler-Napieralski cyclization of a specific precursor. This involves the synthesis of N-(2-phenylethyl)cyclohexanecarboxamide, which is then subjected to cyclization. chemspider.com

The synthesis of the amide precursor is typically achieved through the reaction of 2-phenylethylamine with cyclohexanecarbonyl chloride. The subsequent cyclization of N-(2-phenylethyl)cyclohexanecarboxamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent such as toluene or acetonitrile would yield the target compound, this compound. While specific yields for this exact transformation are not widely reported, the general efficacy of the Bischler-Napieralski reaction for 1-substituted dihydroisoquinolines suggests this is a viable and primary route.

A study on a related compound, (S)-N-(1-hydroxy-3-phenylpropan-2-yl)cyclohexanecarboxamide, noted competitive oxazoline (B21484) formation, highlighting a potential side reaction depending on the substrate's structure. nih.gov

Substitution-Based Synthetic Routes

An alternative approach involves the addition of a cyclohexyl group to a pre-existing dihydroisoquinoline scaffold. This can be conceptually achieved through a substitution reaction, most notably utilizing a Grignard reagent.

Modern and Advanced Synthetic Strategies for Dihydroisoquinoline Scaffolds

The construction of the 3,4-dihydroisoquinoline scaffold has been significantly advanced through the development of novel synthetic strategies that offer greater efficiency, selectivity, and functional group tolerance compared to classical methods like the Bischler-Napieralski or Pictet-Spengler reactions. These modern approaches, including transition metal-catalyzed processes, multicomponent reactions, and directed ortho-lithiation, provide powerful tools for the synthesis of complex dihydroisoquinolines, including those substituted at the 1-position with groups like cyclohexyl.

Transition Metal-Catalyzed Processes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the formation of dihydroisoquinolines is no exception. These methods often proceed under mild conditions and allow for the construction of the isoquinoline core with high degrees of regio- and stereoselectivity.

Palladium catalysis is a versatile tool for the synthesis of dihydroisoquinolone derivatives, which can be precursors to 1-substituted-3,4-dihydroisoquinolines. organic-chemistry.org Palladium-catalyzed annulation reactions of carboxamides with dienes or alkynes provide access to the core structure. For instance, the [4+2] annulation of aryl carboxamides with 1,3-dienes, using air as the terminal oxidant, yields 3,4-dihydroisoquinolones. organic-chemistry.org While this method directly furnishes a carbonyl at the 1-position, subsequent derivatization could potentially lead to the desired 1-cyclohexyl substituent.

A notable strategy involves the palladium-catalyzed tandem dehydrogenative [4 + 2] annulation of terminal olefins with N-sulfonyl amides, which produces dihydroisoquinolones bearing a vinyl substituent with high E-stereoselectivity. organic-chemistry.org Another approach is the asymmetric Heck/Suzuki domino reaction, which has been used to synthesize chiral disubstituted dihydroisoquinolinones with excellent enantioselectivities. organic-chemistry.org These methods, while not directly yielding this compound, establish the dihydroisoquinolinone framework that can be a key intermediate.

Table 1: Examples of Palladium-Catalyzed Synthesis of Dihydroisoquinolinone Derivatives

Starting Materials Catalyst System Product Type Yield Reference
Aryl carboxamides, 1,3-dienes Pd(OAc)₂, Air (oxidant) 3,4-Dihydroisoquinolones Good organic-chemistry.org
N-sulfonyl amides, Terminal olefins Pd(OAc)₂, Air (oxidant) Vinyl-substituted dihydroisoquinolones High organic-chemistry.org
N-sulfonyl amides, Allylic alcohols Pd(OAc)₂, O₂ (oxidant) Vinyl-substituted dihydroisoquinolones High organic-chemistry.org
Aryl/alkenyl boronates Pd/Xu-Phos Chiral disubstituted dihydroisoquinolinones Good organic-chemistry.org

This table presents examples of palladium-catalyzed reactions to form dihydroisoquinolinone scaffolds, which are potential precursors to this compound.

Rhenium catalysts have emerged as effective tools for the synthesis of isoquinoline derivatives. While specific examples leading to this compound are not prominent in the literature, rhenium-catalyzed reactions of 2-alkynylbenzaldehydes or 2-alkynylbenzylamines with various nucleophiles provide a pathway to 1,2-dihydroisoquinolines. researchgate.net These reactions proceed via intramolecular cyclization and can incorporate a substituent at the 1-position. Conceptually, using a cyclohexyl-containing nucleophile or a substrate with a pending cyclohexyl group could be a viable strategy.

Catalysis using more abundant and less expensive 3d-transition metals like iron, cobalt, and nickel is a growing area of interest. Iron-catalyzed hydroboration of 1,3-dienes, for example, generates allylborane products that are versatile synthetic intermediates. harvard.edu While not a direct cyclization to a dihydroisoquinoline, the functionalized products could be elaborated into the necessary precursors.

Cobalt(III)-catalyzed C-H activation and annulation of arylamides with 1,3-dienes have been shown to produce 3,4-dihydroisoquinolinones in good yields. organic-chemistry.org This redox-neutral process is regio- and chemoselective. Furthermore, asymmetric C-H functionalization using chiral cobalt(III) complexes allows for the synthesis of dihydroisoquinolones with high enantioselectivity. organic-chemistry.org These methods provide a framework where a suitably substituted diene could potentially introduce the desired complexity for forming a 1-cyclohexyl derivative in subsequent steps.

Table 2: Examples of 3d-Transition Metal-Catalyzed Synthesis of Dihydroisoquinolinone Derivatives

Starting Materials Catalyst System Product Type Yield Reference
Arylamides, 1,3-dienes Co(III) catalyst 3,4-Dihydroisoquinolinones Good organic-chemistry.org
N-chlorobenzamides, Alkenes Chiral Co(III) complex Enantioenriched dihydroisoquinolones High organic-chemistry.org

This table showcases examples of cobalt-catalyzed reactions for the synthesis of the dihydroisoquinolinone core.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, offer an efficient and atom-economical route to complex molecules. A notable example is the three-component reaction of an alkyl- or alkoxybenzene, isobutyraldehyde, and a nitrile in the presence of a strong acid like sulfuric acid to yield 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines. researchgate.net By selecting cyclohexanecarbonitrile (B123593) as the nitrile component, this method could, in principle, be adapted for the direct synthesis of this compound derivatives.

Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to produce complex dihydropyrrolo[2,1-a]isoquinolines. acs.org While the final product is more complex than the target molecule, this demonstrates the power of MCRs in rapidly building molecular complexity from simple precursors. A three-component reaction of homophthalic anhydride, an amine, and an aldehyde can also furnish dihydroisoquinolones with good yields and diastereoselectivity. organic-chemistry.org Using cyclohexanecarboxaldehyde (B41370) as the aldehyde component in such a reaction could be a direct route to a 1-cyclohexyl-3,4-dihydroisoquinolin-1-one, a close precursor to the target compound.

Table 3: Multicomponent Reactions for the Synthesis of Dihydroisoquinoline Derivatives

Reactant 1 Reactant 2 Reactant 3 Product Type Reference
Alkoxybenzene Isobutyraldehyde Nitrile 1-Substituted 3,3-dimethyl-3,4-dihydroisoquinolines researchgate.net
Isatin Tetrahydroisoquinoline Terminal Alkyne 5,6-Dihydropyrrolo[2,1-a]isoquinolines acs.org
Homophthalic anhydride Amine Aldehyde Dihydroisoquinolones organic-chemistry.org

This table illustrates the versatility of multicomponent reactions in constructing the dihydroisoquinoline scaffold.

Directed ortho-Lithiation Strategies

Directed ortho-lithiation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.orgsemanticscholar.org The resulting aryllithium species can then react with an electrophile to introduce a substituent. wikipedia.org

For the synthesis of this compound, a phenethylamine (B48288) derivative bearing a suitable DMG on the aromatic ring could be employed. After ortho-lithiation, reaction with an electrophile that can be converted into the two-carbon side chain required for cyclization would be the next step. Alternatively, a pre-formed phenethylamine with the complete side chain could undergo directed ortho-lithiation followed by intramolecular cyclization. A key challenge in applying DoM is the choice of a DMG that is compatible with the subsequent reaction conditions and can be easily removed or is part of the final desired structure. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org The lithiated intermediate could theoretically be reacted with a cyclohexyl-containing electrophile, or a more complex sequence of reactions could be envisioned to construct the dihydroisoquinoline ring with the desired C1-substituent.

Electrochemical Synthesis Methods

Electrochemical methods offer a green and efficient alternative for the synthesis and manipulation of isoquinoline derivatives. The synthesis of 3,4-dihydroisoquinolines can be achieved through the electrochemical oxidation of the corresponding tetrahydroisoquinolines. rsc.org This process involves the selective dehydrogenation of the tetrahydroisoquinoline ring system.

In a typical electrochemical setup for the partial dehydrogenation of tetrahydroisoquinolines to 3,4-dihydroisoquinolines, anodic oxidation is employed. rsc.org The presence of a Brønsted acid, such as nitric acid, has been shown to be crucial for selectivity. The acid protonates the resulting 3,4-dihydroisoquinoline, making it less susceptible to further oxidation to the fully aromatized isoquinoline. rsc.org This method avoids the use of harsh chemical oxidants, aligning with the principles of green chemistry.

Another electrochemical approach involves a C(sp³)-H activation followed by an electrocyclization strategy to construct the 3,4-dihydroisoquinoline ring system. nih.gov While specific examples for this compound are not prevalent in the literature, the general principles of these electrochemical methods are applicable to a range of 1-substituted tetrahydroisoquinolines.

Furthermore, a TEMPO-mediated electrochemical oxidation can be utilized for the complete dehydrogenation of tetrahydroisoquinolines to their corresponding isoquinolines, highlighting the tunability of electrochemical processes in this chemical space. rsc.org

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including 3,4-dihydroisoquinolines. A key reaction for the synthesis of this scaffold is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent.

Microwave irradiation has been successfully applied to the Bischler-Napieralski reaction to produce libraries of substituted dihydroisoquinolines. organic-chemistry.org This technique significantly reduces reaction times compared to conventional heating methods. While direct literature on the microwave-assisted synthesis of this compound is scarce, the general applicability of this method to the synthesis of 1-substituted dihydroisoquinolines suggests its feasibility for this specific compound. The process typically involves heating the corresponding N-[2-(phenyl)ethyl]cyclohexanecarboxamide with a suitable dehydrating agent under microwave irradiation.

Enantioselective Synthesis of 1-Substituted Dihydroisoquinolines and Tetrahydroisoquinolines

The production of enantiomerically pure 1-substituted tetrahydroisoquinolines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. rsc.orgnih.gov The most common and direct route to chiral 1-substituted tetrahydroisoquinolines is the enantioselective reduction of the corresponding prochiral 1-substituted-3,4-dihydroisoquinolines. rsc.org There are four primary methods for achieving this enantioselective reduction: chiral catalyst-mediated reductions, asymmetric chemical reductions, the use of chiral auxiliaries, and enzymatic catalysis. rsc.orgnih.gov

Chiral Catalyst-Mediated Reductions

Asymmetric hydrogenation and transfer hydrogenation using chiral metal catalysts are among the most efficient methods for the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines. mdpi.com Ruthenium, rhodium, and iridium complexes with chiral ligands have been extensively studied for this transformation.

For the asymmetric hydrogenation of 1-alkyl-3,4-dihydroisoquinolines, heterogeneous chiral cationic ruthenium catalysts, such as [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf], have demonstrated excellent yields and enantiomeric excesses (ee). mdpi.com Similarly, chiral rhodium complexes have been effectively used for the asymmetric hydrogenation of these substrates. mdpi.com

Iridium catalysts, particularly with ligands like (S)-P-Phos, have been employed for the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline (B1582135) hydrochloride salts, achieving high yields and enantioselectivities. mdpi.com The addition of a Brønsted acid can further enhance both the activity and enantioselectivity of the hydrogenation process. mdpi.com Asymmetric transfer hydrogenation, often using a formic acid/triethylamine mixture as the hydrogen source, with catalysts like CpIr(TsDPEN), has also proven effective for 1-aryl-3,4-dihydroisoquinolines. researchgate.net

Table 1: Chiral Catalyst-Mediated Reductions of 1-Substituted-3,4-dihydroisoquinolines
Catalyst SystemSubstrate TypeProductYieldee (%)Reference
[Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf]1-Alkyl-3,4-DHIQs1-Alkyl-THIQsExcellentHigh mdpi.com
Chiral Rh/(R,R)-TsDPEN1-Substituted-DHIQs1-Substituted-THIQsExcellentExcellent mdpi.com
[Ir(COD)Cl]₂/(S)-P-Phos / H₃PO₄1-Phenyl-DHIQ·HCl(S)-1-Phenyl-THIQ97%96% mdpi.com
CpIr(TsDPEN) / HCOOH-Et₃N1-Aryl-DHIQs1-Aryl-THIQsHighup to 99% researchgate.net

Asymmetric Chemical Reductions

Asymmetric reduction using chiral hydride reagents is another established method for the synthesis of chiral 1-substituted tetrahydroisoquinolines. rsc.org These reagents are typically prepared from a hydride source, such as sodium borohydride (B1222165), and a chiral ligand.

A variety of chiral reducing agents have been developed. For instance, reagents prepared from sodium borohydride and tartaric acid have been used for the asymmetric reduction of 1-benzyl-3,4-dihydroisoquinolines, achieving good enantioselectivity. rsc.org Another notable reagent is diisopinocampheylborane, which is formed from α-pinene and borane, and has shown good chemical yield and enantioselectivity in these reductions. rsc.org

Chiral Auxiliary Approaches

The use of a chiral auxiliary is a classical and reliable strategy to control the stereochemical outcome of a reaction. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereoselective transformation, after which it is removed. researchgate.net

For the synthesis of chiral 1-substituted tetrahydroisoquinolines, a chiral auxiliary can be attached to the nitrogen atom of the dihydroisoquinoline. Subsequent reduction of the C=N bond by an achiral hydride reagent proceeds diastereoselectively, controlled by the stereocenter on the auxiliary. rsc.org Ellman's chiral auxiliary, tert-butanesulfinamide, has been successfully employed for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net The process involves the addition of a Grignard reagent to a chiral N-sulfinylimine, followed by cyclization. researchgate.net

Table 2: Chiral Auxiliary-Mediated Synthesis of 1-Substituted Tetrahydroisoquinolines
Chiral AuxiliaryReactionProductDiastereoselectivity/eeReference
tert-ButanesulfinamideGrignard addition to N-sulfinylimine and cyclization1-Benzyl-THIQ alkaloidsHigh researchgate.net
General N-attached auxiliaryReduction of C=N bond with achiral hydrideChiral 1-substituted-THIQHigh rsc.org

Enzymatic Catalysis in Chiral Synthesis

Enzymatic catalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs) and imine reductases (IREDs), can catalyze the reduction of C=O and C=N bonds with high enantioselectivity. nih.gov

The enzymatic reduction of 1-substituted-3,4-dihydroisoquinolines to their corresponding chiral tetrahydroisoquinolines is a promising method. rsc.org While specific enzymes for the reduction of this compound are not extensively documented, the broad substrate scope of many engineered enzymes suggests potential applicability. For example, engineered ADHs have been used for the reduction of sterically hindered ketones, and IREDs have been developed for the reduction of cyclic imines. nih.govmdpi.com The use of carbonyl reductases has also shown excellent catalytic activity and stereoselectivity in the synthesis of other chiral heterocyclic compounds with dual chiral centers. nih.gov

This biocatalytic approach is often advantageous due to the mild reaction conditions and the exceptional selectivity that can be achieved, often exceeding that of chemical methods. nih.gov

Table of Compounds

Compound Name
This compound
1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline
1-Alkyl-3,4-dihydroisoquinoline
1-Alkyl-1,2,3,4-tetrahydroisoquinoline
1-Aryl-3,4-dihydroisoquinoline
1-Aryl-1,2,3,4-tetrahydroisoquinoline
1-Benzyl-3,4-dihydroisoquinoline
1-Benzyl-1,2,3,4-tetrahydroisoquinoline
N-[2-(phenyl)ethyl]cyclohexanecarboxamide
Diisopinocampheylborane
tert-Butanesulfinamide
(R,R)-TsDPEN
(S)-P-Phos
Cp*Ir(TsDPEN)

Chemical Transformations and Derivatization of 1 Cyclohexyl 3,4 Dihydroisoquinoline and Its Analogues

Reduction Reactions to Tetrahydroisoquinoline Derivatives

The reduction of the endocyclic imine bond in 1-cyclohexyl-3,4-dihydroisoquinoline is a fundamental transformation, yielding the corresponding 1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline. This conversion from a cyclic imine to a cyclic secondary amine can be achieved through several established methods, including catalytic hydrogenation and hydride reduction. rsc.org

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. rsc.org Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni). masterorganicchemistry.com The reaction is a form of catalytic reduction and typically proceeds via syn-addition of two hydrogen atoms across the C=N double bond. nih.gov The hydrogenation of 1-substituted-3,4-dihydroisoquinolines, including those with bulky substituents like a cyclohexyl group, has been documented as an effective method to produce the corresponding tetrahydroisoquinolines. nih.gov For instance, asymmetric hydrogenation using chiral catalysts can produce enantiopure 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are significant building blocks for biologically active molecules. nih.gov

Hydride Reduction: Metal hydrides are common reagents for the reduction of imines. Sodium borohydride (B1222165) (NaBH₄) is a widely used, inexpensive, and safe reducing agent for this purpose. rsc.orgmasterorganicchemistry.com It is effective in converting 3,4-dihydroisoquinolines to their tetrahydroisoquinoline derivatives. rsc.org To enhance reactivity and selectivity, NaBH₄ can be used in conjunction with additives. For example, boric acid-activated sodium borohydride has been shown to be a highly effective system for the chemoselective reduction of imines to amines. nih.gov Other specialized borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also employed, often in reductive amination protocols, due to their milder nature and ability to selectively reduce iminium ions in the presence of other functional groups. masterorganicchemistry.com

The general scheme for the reduction is presented below:

Scheme 1: General reduction of this compound.

Scheme 1: General reduction of this compound.
Table 1: Common Reducing Agents for Dihydroisoquinolines
Reagent/SystemType of ReductionNotes
H₂/Pd, Pt, or NiCatalytic HydrogenationResults in syn-addition of hydrogen. masterorganicchemistry.comnih.gov
Sodium Borohydride (NaBH₄)Hydride ReductionA common and cost-effective reagent. rsc.org
Sodium Cyanoborohydride (NaBH₃CN)Hydride ReductionMilder reagent, selective for iminium ions. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Hydride ReductionMilder reagent, often used in reductive amination. masterorganicchemistry.com
NaBH₄/Boric AcidHydride ReductionAn activated system for chemoselective imine reduction. nih.gov

Oxidative Transformations

The 3,4-dihydroisoquinoline (B110456) core can undergo oxidative transformations to yield either fully aromatized isoquinolines or oxidized lactam derivatives (isoquinolin-1(2H)-ones). The specific product depends on the oxidant and reaction conditions employed.

Oxidation to Isoquinolines: Dihydroisoquinolines can be oxidized to their corresponding aromatic isoquinoline (B145761) analogues. organic-chemistry.org For instance, the oxidation of 2'-functionalized 3-aryltetrahydroisoquinolines can be controlled to stop at the 3,4-dihydroisoquinoline stage, and subsequent treatment with reagents like potassium hydroxide (B78521) in DMSO with air can furnish the fully aromatic derivatives.

Oxidation to Isoquinolin-1(2H)-ones: Alternatively, oxidation can occur at the C1 position to introduce a carbonyl group, forming a 3,4-dihydroisoquinolin-1(2H)-one, also known as an isocarbostyril. kthmcollege.ac.in This transformation is particularly relevant for N-substituted 3,4-dihydroisoquinolinium salts, which can be oxidized by air to yield the corresponding 3-arylisoquinolin-1(2H)-ones. A versatile method for the α-oxidation of the related 2-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs) to the corresponding lactams using O₂ as a green oxidant has been developed, suggesting a pathway for the oxidation of the dihydroisoquinoline scaffold as well. acs.org The oxidation of 3,4-dihydroisoquinolines with oxygen in the presence of potassium hydroxide is believed to proceed through the formation of a pseudobase intermediate.

Table 2: Oxidative Reactions of Dihydroisoquinoline Analogues
Starting MaterialReagent/SystemProduct TypeReference
3,4-DihydroisoquinolinesAir/KOH/DMSOAromatic Isoquinolines
3,4-Dihydroisoquinolinium SaltsAir OxidationIsoquinolin-1(2H)-ones
1,2,3,4-TetrahydroisoquinolinesCuCl₂-O₂ System3,4-Dihydroisoquinolines clockss.org
N-Aryl-1,2,3,4-TetrahydroisoquinolinesCuNPs/MagSilica, O₂α-Oxidized Lactams acs.org

Nucleophilic Addition Reactions

The electrophilic C1 carbon of the imine bond in this compound is susceptible to attack by various nucleophiles. This reaction is a key method for introducing additional substituents at the C1 position, leading to 1,1-disubstituted tetrahydroisoquinoline derivatives.

Research has shown that 1-alkyl-3,4-dihydroisoquinolines can react as either C-nucleophiles, through their enamine tautomers, or as 1,3-C,N-ambident nucleophiles when treated with electrophilic species. nih.gov For example, their reaction with anhydrides proceeds via an initial nucleophilic attack of the enamine tautomer on a carbonyl carbon of the anhydride. nih.gov

Furthermore, direct addition of strong nucleophiles like organolithium reagents to the C=N double bond is a viable strategy. A study on 8-fluoro-3,4-dihydroisoquinoline (B12937770) demonstrated that alkyl- and phenyllithium (B1222949) reagents readily add to the C1 position to create 1-alkyl(phenyl)-8-fluoro-1,2,3,4-tetrahydroisoquinolines. mdpi.com This indicates that a similar reaction with this compound and an organolithium reagent (R-Li) would yield a 1-cyclohexyl-1-R-1,2,3,4-tetrahydroisoquinoline derivative.

Cyclization Reactions with Diverse Reagents (e.g., Alkynes)

The dihydroisoquinoline scaffold can participate in various cycloaddition reactions, providing access to complex, fused heterocyclic systems. These reactions leverage the reactivity of the imine or its enamine tautomer.

[4+2] Cycloaddition: Dihydroisoquinolines can act as dienes in formal [4+2] cycloaddition reactions. A gold-catalyzed reaction between ynamides and imines has been reported to produce 1,2-dihydroisoquinolines, showcasing a novel disconnection approach. nih.gov More relevantly, a photochemical [4+2] cycloaddition between sulfonylimines (related to the dihydroisoquinoline core) and alkenes has been developed to synthesize complex tetrahydroisoquinoline scaffolds. medicineinnovates.com This light-driven method bypasses the limitations of traditional thermal reactions. nih.govmedicineinnovates.com

[3+2] Cycloaddition: Dihydroisoquinoline imines can also function as 1,3-dipole synthons. A catalyst-free [3+2] cyclization with isatin-derived Morita-Baylis-Hillman carbonates has been developed to produce highly functionalized tetrahydroisoquinoline-fused spirooxindoles. rsc.org This reaction proceeds via a 1,5-electrocyclization mechanism. rsc.org

Reactions with Alkynes: The cyclization of various functionalized alkynes is a powerful tool for building heterocyclic compounds. nih.gov While direct examples with this compound are not specified, the general reactivity patterns suggest that it could react with activated alkynes in transition-metal-catalyzed or electrophilic cyclization processes to form novel polycyclic structures. nih.govrsc.org

Functional Group Introductions and Modifications

Beyond the core reactions of the imine bond, the this compound scaffold can be further functionalized at various positions.

C1-Position: As discussed in nucleophilic addition (Section 3.3), the C1 position is readily substituted. Additionally, Reissert-type reactions are a classic method for functionalizing the C1 position of isoquinolines and 3,4-dihydroisoquinolines. nih.gov

C4-Position: A versatile synthesis of substituted isoquinolines has been developed where trapping of an intermediate with hexachloroethane (B51795) can lead to the formation of 4-chloroisoquinolines, which can be further diversified. harvard.edu

N2-Position: The nitrogen atom can be functionalized, for example, through acylation. The synthesis of N-acyl 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives has been reported as a strategy to develop novel pharmacologically active agents. nih.gov While this is on the tetrahydroisoquinoline, similar reactions can be envisioned for the dihydroisoquinoline precursor or its derivatives.

Functionalization can also occur on the tetrahydroisoquinoline product obtained after the initial cyclization and reduction steps. One notable example is the oxidative α-functionalization of N-aryl-1,2,3,4-tetrahydroisoquinolines. acs.org A cross-dehydrogenative coupling (CDC) reaction, known as the aza-Henry reaction, can be performed between the tetrahydroisoquinoline and a pronucleophile like nitromethane, catalyzed by copper nanoparticles. acs.org This introduces a nitromethyl group at the C1 position. Such post-cyclization modifications significantly expand the structural diversity that can be achieved from the initial this compound starting material.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Stereochemical Transformations

A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically focused on the stereochemical aspects of chemical transformations involving this compound. While the broader class of 1-substituted-3,4-dihydroisoquinolines has been the subject of extensive study, particularly in the context of asymmetric synthesis of their corresponding tetrahydroisoquinoline derivatives, specific data and detailed findings for the 1-cyclohexyl analogue are not presently available.

The primary route to introducing chirality at the C1 position of 1-substituted-3,4-dihydroisoquinolines is through enantioselective reduction of the C=N double bond. mdpi.comrsc.org This transformation is of significant interest due to the prevalence of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines as core structures in a wide array of natural products and pharmacologically active molecules. nih.govrsc.org

Key methodologies for achieving this stereoselectivity for the general class of 1-substituted-3,4-dihydroisoquinolines include:

Asymmetric Hydrogenation: This method often employs transition metal catalysts, such as iridium or ruthenium, complexed with chiral ligands. mdpi.comdicp.ac.cn For instance, iridium complexes with chiral phosphine (B1218219) ligands have been utilized for the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline (B1582135) hydrochloride salts. mdpi.com Similarly, ruthenium catalysts paired with chiral diamine ligands like (S,S)-TsDPEN have demonstrated high efficiency in the asymmetric hydrogenation of various 1-alkyl-3,4-dihydroisoquinolines. mdpi.com

Asymmetric Transfer Hydrogenation (ATH): This technique offers an alternative to using high-pressure hydrogen gas, instead utilizing hydrogen donors like formic acid/triethylamine mixtures or isopropanol. dntb.gov.uaresearchgate.net Chiral iridium and ruthenium complexes, including those with the pentamethylcyclopentadienyl (Cp*) ligand and TsDPEN, have been successfully applied in the ATH of 1-aryl-3,4-dihydroisoquinolines. dntb.gov.uaresearchgate.net

Use of Chiral Auxiliaries: Another strategy involves the attachment of a chiral auxiliary to the nitrogen atom of the dihydroisoquinoline ring. This auxiliary directs the stereochemical outcome of the reduction by an achiral reducing agent, after which the auxiliary is removed. rsc.org

Enzymatic Reduction: Biocatalysis, using enzymes such as imine reductases, presents a green and highly selective method for the reduction of the imine bond. rsc.org

These methodologies have been well-documented for a range of 1-substituted-3,4-dihydroisoquinolines, where the substituent at the 1-position is typically an aryl or a simple alkyl group. mdpi.comresearchgate.net However, the bulky and sterically demanding nature of the cyclohexyl group at the C1 position of this compound makes it a unique substrate. The stereochemical outcome of its transformations would be highly dependent on the interplay between the catalyst's chiral environment and the steric hindrance imposed by the cyclohexyl moiety.

Despite the established principles for the stereoselective reduction of its analogues, the absence of specific research data, particularly in the form of data tables detailing reaction conditions, catalysts, yields, and enantiomeric or diastereomeric excesses for this compound, prevents a thorough and scientifically accurate discussion as per the requested outline. Such data is essential for a detailed analysis of the stereochemical aspects of its transformations. Without dedicated studies on this specific compound, any discussion would be speculative and fall outside the required standards of a professional, authoritative article based on diverse and specific research findings.

Computational Chemistry and Theoretical Investigations of 1 Cyclohexyl 3,4 Dihydroisoquinoline Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

The synthesis of 1-Cyclohexyl-3,4-dihydroisoquinoline is often achieved through the Bischler-Napieralski reaction. organic-chemistry.orgwikipedia.orgjk-sci.compharmaguideline.comuop.edu.pk This intramolecular cyclization of a β-arylethylamide is a cornerstone in the preparation of 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.orgjk-sci.compharmaguideline.comuop.edu.pk Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanistic details of this reaction. researchgate.net

Theoretical studies on the Bischler-Napieralski reaction have explored the nature of the intermediates and transition states involved. wikipedia.orgresearchgate.net Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org Computational analyses of similar reactions have shown that the reaction conditions can influence which pathway is favored. wikipedia.org

In the context of this compound, DFT calculations can be employed to model the cyclization of N-(2-phenylethyl)cyclohexanecarboxamide. These calculations would aim to:

Determine the activation energies for the different proposed mechanistic pathways, thereby identifying the most probable route for the formation of the 1-cyclohexyl substituted dihydroisoquinoline ring.

Analyze the electronic structure of the intermediates and transition states to understand the flow of electrons during the reaction.

Investigate the role of the dehydrating agent , such as phosphoryl chloride or phosphorus pentoxide, in facilitating the cyclization.

A comparative computational study on similar systems has utilized DFT to explain why certain substrates selectively undergo the Bischler-Napieralski reaction over competing pathways like the Robinson-Gabriel cyclization. researchgate.net Such studies provide a theoretical framework for optimizing reaction conditions to maximize the yield of this compound.

Conformational Analysis and Stereostructure Determination

The presence of a cyclohexyl group at the C1 position of the 3,4-dihydroisoquinoline (B110456) core introduces significant conformational flexibility and the potential for stereoisomerism. nih.govrsc.org The dihydroisoquinoline ring itself is not planar and can adopt different conformations, while the cyclohexyl ring can exist in chair, boat, and twist-boat conformations. Furthermore, the C1 position is a prochiral center, and its reduction can lead to the formation of a chiral center, resulting in different stereoisomers of the corresponding tetrahydroisoquinoline. nih.govrsc.org

Computational methods are essential for exploring the conformational landscape and determining the most stable stereostructures of this compound. These investigations typically involve:

Molecular Mechanics (MM) and DFT calculations to systematically explore the potential energy surface of the molecule. This allows for the identification of all possible low-energy conformers arising from the different orientations of the cyclohexyl group relative to the dihydroisoquinoline ring system.

Calculation of relative energies of the different conformers to predict their populations at a given temperature.

Analysis of geometric parameters , such as bond lengths, bond angles, and dihedral angles, to characterize the geometry of the most stable conformers.

Molecular Docking Simulations for Structure-Activity Relationship Studies

Molecular docking is a powerful computational technique used to predict the binding orientation of a small molecule (ligand) to the active site of a target protein. nih.gov This method is widely employed in drug discovery to understand the structure-activity relationships (SAR) of a series of compounds and to guide the design of more potent inhibitors. bohrium.comresearchgate.netresearchgate.net For this compound and its derivatives, molecular docking simulations can provide insights into their potential biological targets and the key interactions that govern their binding affinity.

In a typical molecular docking study of this compound analogues, the following steps are undertaken:

Selection of a biological target: Based on the known activities of related dihydroisoquinoline compounds, a relevant protein target is chosen. For instance, derivatives of 3,4-dihydroisoquinoline have been investigated as inhibitors of enzymes like leucine (B10760876) aminopeptidase (B13392206) and urease. nih.govacs.org

Preparation of the protein and ligand structures: The three-dimensional structures of the target protein and the this compound derivative are prepared for the docking simulation.

Docking simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the protein.

Analysis of binding interactions: The resulting binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

Studies on related N-aryl-3,4-dihydroisoquinoline carbothioamide analogues as urease inhibitors have shown that compounds with electron-donating groups exhibit superior activity. acs.org Molecular docking of the most active derivatives revealed important hydrogen bonding and hydrophobic interactions within the enzyme's active site. acs.org Similarly, docking studies on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors have helped to elucidate their binding mode. nih.gov

Table 1: Illustrative Binding Interactions of Dihydroisoquinoline Derivatives from Molecular Docking Studies

Interaction TypeInteracting Residues (Example)Significance
Hydrogen BondingAmino acid residues with polar side chains (e.g., Ser, Thr, Asn, Gln)Crucial for anchoring the ligand in the binding pocket.
Hydrophobic InteractionsAmino acid residues with nonpolar side chains (e.g., Leu, Val, Ile, Phe)Important for the overall binding affinity, especially for nonpolar substituents like the cyclohexyl group.
Pi-Pi StackingAromatic amino acid residues (e.g., Phe, Tyr, Trp)Can occur between the aromatic ring of the dihydroisoquinoline and the protein.
Cation-Pi InteractionsPositively charged amino acid residues (e.g., Lys, Arg)Can occur with the aromatic ring of the ligand.

This table is illustrative and based on findings for related dihydroisoquinoline derivatives. The specific interacting residues would depend on the particular protein target.

In Silico Screening and Activity Prediction

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.comnih.gov This approach is a cost-effective and time-efficient alternative to high-throughput screening of physical compounds. For this compound, in silico screening methods can be used to predict its potential biological activities and to identify other promising derivatives within a virtual library.

A typical in silico screening workflow for predicting the activity of this compound would involve the following steps:

Library Generation: A virtual library of compounds is created, which could include this compound and a diverse set of its analogues with different substituents.

Target Selection: A specific protein target is chosen based on a therapeutic hypothesis.

Virtual Screening: The library of compounds is screened against the target protein using methods such as molecular docking or pharmacophore modeling.

Hit Identification and Prioritization: The compounds are ranked based on their predicted binding affinity or their fit to a pharmacophore model. The top-ranking compounds are selected as "hits" for further investigation.

ADMET Prediction: The selected hits are often subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness.

Studies on 3,4-dihydroisoquinoline scaffolds have utilized in silico screening to identify novel inhibitors of leucine aminopeptidase. nih.govmdpi.com In these studies, large compound databases were filtered based on physicochemical properties (like Lipinski's rule of five) and then docked into the active site of the enzyme to identify potential inhibitors. nih.govmdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have also been developed for dihydroisoquinoline derivatives to predict their biological activity. nih.gov

Table 2: A General Workflow for In Silico Screening of this compound Derivatives

StepDescriptionComputational Tools/Methods
1. Library DesignCreation of a virtual library of this compound analogues with diverse chemical substitutions.Chemical drawing software, library enumeration tools.
2. Target IdentificationSelection of a relevant biological target based on literature or homology to known drug targets.Bioinformatics databases (e.g., PDB), literature search.
3. Structure-Based Virtual ScreeningDocking of the virtual library into the 3D structure of the target protein to predict binding affinities.Molecular docking software (e.g., AutoDock, Glide, GOLD).
4. Ligand-Based Virtual ScreeningScreening of the library based on the similarity to known active compounds or a pharmacophore model.Pharmacophore modeling software, chemical similarity search tools.
5. Hit Selection and FilteringRanking of compounds based on screening scores and application of filters for drug-likeness and ADMET properties.QSAR models, ADMET prediction software.
6. Experimental ValidationIn vitro testing of the most promising hits to confirm their biological activity.Biochemical assays, cell-based assays.

Medicinal Chemistry Scaffolding and Structure Activity Relationship Sar Studies of 1 Cyclohexyl 3,4 Dihydroisoquinoline Analogues

1-Cyclohexyl-3,4-dihydroisoquinoline as a Privileged Medicinal Chemistry Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govdocumentsdelivered.com The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework, a close relative of the dihydroisoquinoline core, has been recognized as such a scaffold, with derivatives showing a wide range of pharmacological activities, including anticancer properties. nih.govscispace.comrsc.org This privileged nature stems from the scaffold's ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with the binding sites of proteins.

The 3,4-dihydroisoquinoline (B110456) moiety itself is a key structural component in numerous biologically active compounds. mdpi.com The introduction of a cyclohexyl group at the C1 position further enhances its potential as a medicinal chemistry scaffold. This bulky, lipophilic group can occupy hydrophobic pockets within target proteins, contributing significantly to binding affinity. The rigid nature of the cyclohexyl ring also helps to constrain the conformation of the molecule, reducing the entropic penalty upon binding.

The versatility of the this compound scaffold is evident from the diverse biological activities reported for its analogues. These derivatives have been investigated for their potential as inhibitors of various enzymes and as ligands for different receptors. The scaffold's synthetic tractability, often utilizing methods like the Bischler-Napieralski reaction, allows for the facile generation of libraries of analogues for screening and SAR studies. mdpi.comrsc.org

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR studies are crucial for understanding how modifications to the this compound scaffold influence its biological activity. These investigations involve the synthesis and evaluation of a series of analogues with targeted structural changes.

The cyclohexyl group at the C1 position plays a pivotal role in determining the biological activity of these compounds. Its size, shape, and lipophilicity are key factors influencing target engagement. The orientation of the cyclohexyl ring relative to the dihydroisoquinoline core can also impact binding. For instance, in a series of 5,8-disubstituted tetrahydroisoquinolines, which share a related core structure, it was observed that higher lipophilicity generally correlated with improved potency against Mycobacterium tuberculosis. nih.gov While this study was on a related but different scaffold, it highlights the importance of lipophilic groups in modulating activity.

Alterations to the cyclohexyl ring itself, such as the introduction of substituents or changes in its conformation, can have profound effects on the activity profile. The specific nature of these effects is highly dependent on the particular biological target being investigated.

Modifications at various positions of the 3,4-dihydroisoquinoline core have been systematically explored to establish SAR.

C1 Position: As discussed, the substituent at C1 is critical. While this article focuses on the cyclohexyl group, it is worth noting that variations at this position with other cyclic or acyclic groups would significantly alter the SAR.

C4 Position: The C4 position is another site for modification. Changes at this position can influence the planarity and flexibility of the ring system, which in turn can affect binding.

N2 Position: The nitrogen atom at the N2 position is a common site for substitution in related tetrahydroisoquinoline scaffolds. nih.gov While the core structure of this compound has an imine nitrogen, its reduction to a secondary amine in the corresponding tetrahydroisoquinoline allows for the introduction of various substituents. These N-substituents can extend into different regions of a binding pocket, providing opportunities to enhance affinity and modulate functional activity.

The rational design of new analogues is guided by existing SAR data and, where available, the three-dimensional structure of the target protein. Computational methods, such as molecular docking, can be employed to predict how different analogues will bind to the target and to prioritize synthetic efforts.

The synthesis of these rationally designed compounds often involves multi-step sequences. A common strategy for the synthesis of 1-substituted 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide. mdpi.comrsc.org Subsequent modifications, such as substitutions on the aromatic ring or at other positions, can be carried out to generate a diverse set of analogues for SAR studies. For example, in the synthesis of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, various substituents were introduced at the 5- and 8-positions of the isoquinoline (B145761) ring, and different linkers and terminal groups were attached to the nitrogen atom to explore the SAR. nih.gov

Design Principles for Isoquinoline-Based Modulators

Based on the accumulated SAR data, several key design principles have emerged for the development of potent and selective isoquinoline-based modulators.

Lipophilicity and Hydrophobicity: The balance between lipophilicity and hydrophilicity is crucial for achieving good oral bioavailability and cell permeability. While a certain degree of lipophilicity is often required for potent binding, excessive lipophilicity can lead to poor solubility and metabolic instability. mdpi.com

Conformational Constraint: Rigidifying the molecular scaffold, for instance by introducing cyclic structures or bulky groups, can pre-organize the molecule in a bioactive conformation, leading to higher affinity. The cyclohexyl group at C1 of the title compound is an example of this principle.

Introduction of Specific Functional Groups: The incorporation of specific functional groups that can form key interactions (e.g., hydrogen bonds, ionic interactions) with the target protein is a fundamental strategy for enhancing potency. For instance, in a series of tetrahydroisoquinoline derivatives, a sulfonamide group was found to be important for inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov

The following table summarizes the impact of various structural modifications on the biological activity of dihydroisoquinoline and related tetrahydroisoquinoline analogues, as derived from different research findings.

Scaffold/Analogue Modification Impact on Biological Activity Reference
1,3-Disubstituted 3,4-dihydroisoquinolinesIntroduction of an isopropyl group at C3 and various substituents at C1.Compounds exhibited spasmolytic activity. mdpi.com
5,8-Disubstituted tetrahydroisoquinolinesIncreased lipophilicity.Generally improved potency against M. tuberculosis. nih.gov
7-(Cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinolineAttachment of CH3O or CF3O group to the phenyl ring at the para-position.Enhanced inhibitory activity against PDE4B. nih.gov
1-Adamantoyloaminoalkyl derivatives of 1,2,3,4-tetrahydroisoquinolineSubstitution on the aromatic part of the THIQ moiety.Reduced affinity for 5-HT1A receptors but slightly increased affinity for 5-HT2A receptors. nih.gov

In Vitro Biological Activity and Mechanistic Insights of 1 Cyclohexyl 3,4 Dihydroisoquinoline Derivatives

Urease Inhibitory Activity

Urease, a nickel-containing metalloenzyme, plays a crucial role in the pathogenesis of diseases caused by certain bacteria, such as Helicobacter pylori. The enzyme catalyzes the hydrolysis of urea (B33335) to ammonia, which neutralizes the acidic environment of the stomach, facilitating bacterial survival and leading to conditions like gastritis and peptic ulcers. Therefore, the inhibition of urease is a key therapeutic strategy.

In Vitro Enzyme Inhibition Assays

Research into the urease inhibitory potential of 3,4-dihydroisoquinoline (B110456) derivatives has yielded promising results. A study on a series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues demonstrated significant in vitro urease inhibitory activity. nih.gov All twenty-two synthesized compounds in this particular study were found to be active, with IC₅₀ values ranging from 11.2 to 56.7 µM. nih.gov Notably, several of these analogues exhibited more potent inhibition than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). nih.gov

Table 1: Urease Inhibitory Activity of Selected N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues nih.gov

CompoundSubstitution on N-Aryl RingIC₅₀ (µM)
1 o-methyl20.4 ± 0.22
2 o,o-dimethyl11.2 ± 0.81
4 p-methoxy15.5 ± 0.49
7 p-ethoxy18.5 ± 0.65
12 o-fluoro24.5 ± 0.26
13 o,p-difluoro28.7 ± 0.03
14 o-chloro25.6 ± 0.82
Thiourea (Standard)-21.7 ± 0.34

The data indicates that the nature and position of substituents on the N-aryl ring play a crucial role in the inhibitory potency.

Mechanistic Postulations from Molecular Interactions

Molecular docking studies have provided insights into the potential binding modes of these 3,4-dihydroisoquinoline derivatives within the active site of urease. nih.gov The most active compounds were observed to interact with key residues and the nickel ions essential for catalysis. nih.gov These interactions often involve hydrogen bonding, hydrophobic interactions, and π-anion interactions with amino acid residues in the enzyme's active site. nih.gov The structure-activity relationship (SAR) analysis revealed that compounds bearing electron-donating groups on the aryl ring generally exhibited superior urease inhibitory activity. nih.gov For instance, the o-dimethyl-substituted compound 2 was the most potent inhibitor in the series, suggesting that steric and electronic factors contribute significantly to the binding affinity and subsequent inhibition. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.

In Vitro Enzyme Inhibition Assays for PARP1/2

While direct studies on 1-cyclohexyl-3,4-dihydroisoquinoline are limited, research on related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives has demonstrated their potential as PARP inhibitors. nih.gov A series of these compounds were tested for their inhibitory activity against PARP1 and PARP2. nih.gov The initial screening identified several compounds with significant inhibitory profiles. nih.gov One of the lead compounds, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, along with its des-fluoro analog, showed promising activity. tandfonline.com

Table 2: PARP1 and PARP2 Inhibitory Activity of Selected 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives nih.govresearchgate.net

CompoundR1Amide MoietyPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity Index (PARP1/PARP2)
3l H[1,4'-Bipiperidine]-1'-carbonyl---
3aa F[1,4'-Bipiperidine]-1'-carbonyl---
2e H3-Cyclopropyl-[1,4'-bipiperidine]-1'-carbonyl26.4 ± 4.118.3 ± 4.51.44
6 F3-Cyclopropyl-[1,4'-bipiperidine]-1'-carbonyl224.05.5

These findings highlight the potential of the 3,4-dihydroisoquinolone scaffold in designing potent and selective PARP inhibitors. nih.govresearchgate.net

NAD+-Mimicking Features and Inhibitor Topology

The inhibitory mechanism of these 3,4-dihydroisoquinolone derivatives is believed to involve their function as NAD+ mimetics. nih.gov PARP enzymes utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains. The 3,4-dihydroisoquinolone core can act as a pharmacophore that mimics the nicotinamide (B372718) moiety of NAD+, allowing it to bind to the enzyme's active site and compete with the natural substrate. nih.govnih.gov The topology of the inhibitor is crucial for effective binding. The molecular structure, including the carboxamide side chain, is designed to fit within the PARP inhibitor pharmacophore model, thereby enhancing inhibitory potency. nih.gov The constrained carboxamide group in a second ring structure has been identified as a key feature for improved potency in many PARP inhibitors. nih.gov

Leucine (B10760876) Aminopeptidase (B13392206) Inhibitory Activity

Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides. These enzymes are implicated in various physiological and pathological processes, including cancer progression, making them attractive targets for drug development.

Research has shown that the 3,4-dihydroisoquinoline scaffold is a promising starting point for the design of novel LAP inhibitors. nih.govnih.gov A study focusing on the virtual screening and design of new potential leucine aminopeptidase inhibitors with a 3,4-dihydroisoquinoline scaffold identified several promising candidates. nih.gov One of the studied compounds, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate, exhibited significant inhibitory activity against microsomal LAP with an IC₅₀ value of 16.5 µM. nih.gov

Molecular docking studies of these derivatives have revealed key interactions with the active site of bovine lens leucine aminopeptidase. nih.gov These interactions typically involve hydrophobic contacts and hydrogen bonding with essential amino acid residues within the enzyme's active site, which contains a binuclear metal center crucial for its catalytic activity. nih.gov The discovery of potent 3,4-dihydroisoquinoline-based LAP inhibitors suggests that further exploration and optimization of this scaffold, potentially including a 1-cyclohexyl substitution, could lead to the development of novel therapeutic agents. nih.govnih.gov

Anti-bacterial Activity (General Dihydroisoquinoline Scaffold Relevance)

The isoquinoline (B145761) framework is a well-established scaffold for developing antibacterial agents. researchgate.netuts.edu.au Derivatives of dihydroisoquinoline and its reduced form, tetrahydroisoquinoline (THIQ), have demonstrated notable activity against a range of bacterial pathogens, including multidrug-resistant strains. nih.govmdpi.com

A new class of alkynyl isoquinolines has shown potent bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Two representative compounds, HSN584 and HSN739, displayed moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values between 4 and 16 µg/mL against clinically important Gram-positive bacteria such as Listeria monocytogenes and Enterococcus faecalis. mdpi.com These compounds were also found to reduce MRSA load in macrophages. mdpi.com

Similarly, synthetic tricyclic isoquinoline derivatives have been investigated for their antibacterial properties. uts.edu.au Compounds 8d and 8f were effective against certain Gram-positive pathogens, with MIC values as low as 16 µg/mL for compound 8d against Staphylococcus aureus. uts.edu.au Another study highlighted a novel tetrahydroisoquinoline derivative, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, which was active against Pseudomonas aeruginosa, with MIC90 values ranging from 6.0 to 24.0 µg/mL.

Further research into dihydropyrrolo[2,1-a]isoquinolines and piperidinyl tetrahydrothieno[2,3-c]isoquinolines has identified compounds with significant antibacterial effects against both Gram-positive and Gram-negative bacteria. acs.orgnih.govnih.gov

Table 1: In Vitro Antibacterial Activity of Dihydroisoquinoline Derivatives

Compound/Derivative ClassBacterial Strain(s)Activity (MIC in µg/mL)Source
Tricyclic Isoquinoline (8d)Staphylococcus aureus16 uts.edu.au
Tricyclic Isoquinoline (8f)Staphylococcus aureus32 uts.edu.au
Tricyclic Isoquinoline (8f)Streptococcus pneumoniae32 uts.edu.au
Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines (5a, 6)Various Bacteria7.0–9.0 acs.orgnih.gov
Dihydropyrrolo[2,1-a]isoquinoline (18b)E. coli40 nih.gov
Dihydropyrrolo[2,1-a]isoquinoline (18b)B. mycoides60 nih.gov
Alkynyl Isoquinolines (HSN584, HSN739)Gram-positive bacteria (e.g., L. monocytogenes, E. faecalis)4–16 mdpi.com

Other In Vitro Biological Activities (General Dihydroisoquinoline Scaffold Relevance)

The tetrahydroisoquinoline scaffold is a component of molecules considered to have anti-inflammatory properties. nih.govnih.gov Certain isoquinoline-containing alkaloids, such as emetine, cephaeline, and papaverine, have demonstrated significant anti-inflammatory effects. nih.gov The mechanism for these effects is often linked to the inhibition of the p38 MAPK signaling pathway, which is a key target in inflammatory processes. nih.gov This dual anti-inflammatory and antiviral potential has made these alkaloids subjects of interest for complex diseases. nih.gov

The development of novel antimalarial chemotypes is critical due to emerging drug resistance. nih.govnih.gov The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold has been explored for its antiplasmodial potential. rsc.orgresearchgate.net In one study, a series of 1-aryl-6-hydroxy-THIQ analogues were synthesized and tested against Plasmodium falciparum. rsc.org Seventeen of the compounds showed moderate antiplasmodial activity, while two were highly active with IC₅₀ values below 0.2 μg/ml. rsc.orgresearchgate.net These promising compounds also exhibited low cytotoxicity, suggesting a favorable selectivity index. rsc.orgresearchgate.net

Table 2: In Vitro Antimalarial Activity of Tetrahydroisoquinoline Derivatives

CompoundParasite StrainActivity (IC₅₀)Source
1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinolineP. falciparum< 0.2 µg/ml rsc.orgresearchgate.net
6-hydroxyspiro[1,2,3,4-tetrahydroisoquinoline-1:1′-cyclohexane]P. falciparum< 0.2 µg/ml rsc.orgresearchgate.net

Anti-viral Properties

The isoquinoline and tetrahydroisoquinoline scaffolds are integral to various compounds with demonstrated antiviral capabilities. nih.govcancer.govdoi.org For instance, certain isoquinoline-based alkaloids are recognized for their strong antiviral activities. nih.gov Specific synthetic tetrahydroisoquinoline derivatives have shown efficacy against SARS-CoV-2. researchgate.net One compound, trans-1, effectively suppressed viral replication with a half-maximal effective concentration (EC₅₀) of 3.15 μM. researchgate.net

Derivatives have also been developed as potent inhibitors of the influenza virus. mdpi.comnih.gov An initial screening identified an isoquinolone compound with EC₅₀ values ranging from 0.2 to 0.6 μM against both influenza A and B viruses. mdpi.com Subsequent structure-activity relationship studies led to the discovery of compound 21, which, while having higher EC₅₀ values (9.9 to 18.5 µM), possessed greatly reduced cytotoxicity. mdpi.com Other research has focused on 1,2,3,4-tetrahydroisoquinoline derivatives as potent inhibitors of the influenza PA endonuclease, an enzyme crucial for the viral lifecycle. nih.gov

Anti-fungal Properties

The dihydroisoquinoline scaffold and its relatives are also relevant in the search for new antifungal agents. nih.govnih.gov A study on 3,4-dihydroisoquinolin-1(2H)-one derivatives found superior activity against the oomycete Pythium recalcitrans compared to other phytopathogens. nih.govrsc.org Compound I23 from this series showed an EC₅₀ value of 14 μM, which was more potent than the commercial fungicide hymexazol. nih.govresearchgate.net

Other studies on piperidinyl tetrahydrothieno[2,3-c]isoquinolines revealed promising effects against various fungi. acs.orgnih.gov Compounds 5a, 6, 7b, and 7c were particularly effective against Geotrichum candidum (MIC 8.0–9.0 μg/mL), while compound 4a showed the best activity against Trichophyton rubrum (MIC 7.0 μg/mL). acs.orgnih.gov Additionally, novel N-substituted THIQ analogs have been synthesized and evaluated, with compound 145 showing potent activity against Saccharomyces cerevisiae (MIC = 1 μg/ml). nih.gov

Table 3: In Vitro Antifungal Activity of Dihydroisoquinoline Derivatives

Compound/Derivative ClassFungal/Oomycete StrainActivity (MIC or EC₅₀)Source
Dihydroisoquinolin-1(2H)-one (I23)Pythium recalcitrans14 µM (EC₅₀) nih.govresearchgate.net
Piperidinyl Tetrahydrothieno[2,3-c]isoquinoline (4a)T. rubrum7.0 µg/mL (MIC) acs.orgnih.gov
Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines (5a, 6, 7b, 7c)Geotrichum candidum8.0–9.0 µg/mL (MIC) acs.orgnih.gov
N-substituted THIQ analog (145)Saccharomyces cerevisiae1.0 µg/mL (MIC) nih.gov
N-substituted THIQ analog (146)Yarrowia lipolytica2.5 µg/mL (MIC) nih.gov

Leishmaniasis is a neglected tropical disease for which new, effective treatments are urgently needed. nih.govmdpi.com The quinoline (B57606) scaffold, the parent structure of dihydroisoquinoline, has been a focus for developing novel antileishmanial agents. nih.gov Research has shown that substitutions on the quinoline core significantly influence antileishmanial activity. nih.gov

For example, quinoline derivatives containing phosphine (B1218219) oxide groups exhibited significant activity against both the promastigote (IC₅₀ = 2.33–6.01 µM) and intracellular amastigote (IC₅₀ = 1.39–4.14 µM) forms of Leishmania. nih.gov One derivative, in particular, was noted as the most active against intracellular amastigotes with an IC₅₀ of 1.39 ± 1.08 µM and a high selectivity index. nih.gov Another study on a 4-hydrazinoquinoline (B99260) derivative (AMQ-j) found it was effective against Leishmania amazonensis and acted by inducing processes related to autophagy and apoptosis in the parasite. nih.gov These findings underscore the potential of the broader quinoline and isoquinoline chemical space for the discovery of new antileishmanial drug candidates. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Cyclohexyl-3,4-dihydroisoquinoline, and how do traditional methods compare to modern catalytic approaches?

  • Answer : Traditional synthesis of dihydroisoquinoline derivatives often involves Pictet-Spengler or Bischler-Napieralski reactions, but these may require harsh conditions and suffer from low yields . Modern approaches, such as palladium-catalyzed C–H aminoimidoylation, offer improved regioselectivity and efficiency. For example, Pd-catalyzed methods enable direct functionalization of the isoquinoline core, avoiding multi-step protection/deprotection sequences . Key considerations include solvent choice (e.g., DMF vs. acetonitrile), ligand selection (e.g., phosphine ligands for stabilizing intermediates), and temperature control to minimize side reactions.

Q. How can researchers validate the structural purity of this compound using spectroscopic techniques?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for structural validation. Key spectral markers include:

  • ¹H NMR : Distinct signals for the cyclohexyl group (δ 1.2–2.0 ppm, multiplet) and the dihydroisoquinoline protons (δ 3.0–4.5 ppm, N-CH₂ and aromatic protons) .
  • ¹³C NMR : Peaks at ~125–140 ppm for aromatic carbons and ~25–35 ppm for cyclohexyl carbons .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₅H₁₉N: 213.32 g/mol). Discrepancies may indicate incomplete reduction or oxidation byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Based on analogous dihydroisoquinoline derivatives:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation/dermal/oral exposure) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention for ingestion .

Advanced Research Questions

Q. How can computational methods optimize the reaction design for synthesizing this compound derivatives?

  • Answer : Quantum chemical calculations (e.g., DFT) can predict transition states and identify energetically favorable pathways. For instance:

  • Reaction Path Search : Tools like GRRM or AFIR simulate intermediates and transition states, reducing trial-and-error in catalyst screening .
  • Solvent Effects : COSMO-RS models predict solvation energies to optimize solvent polarity for cyclohexyl group incorporation .
  • Machine Learning : Train models on existing dihydroisoquinoline synthesis data to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

  • Answer : Discrepancies in bioactivity (e.g., antitumor vs. neurotoxic effects) may arise from:

  • Stereochemical Variability : Use chiral HPLC to separate enantiomers and test individual isomers .
  • Metabolic Stability : Perform liver microsome assays to compare degradation rates across analogs .
  • Target Selectivity : Molecular docking studies (e.g., AutoDock Vina) can identify off-target interactions with receptors like NMDA or σ₁ .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact the physicochemical properties of this compound?

  • Answer : Substituents alter solubility, lipophilicity, and electronic effects:

  • LogP : Methoxy groups increase lipophilicity (LogP +0.5–1.0), while hydroxy groups reduce it (LogP −1.0–1.5) due to hydrogen bonding .
  • pKa : Electron-withdrawing groups (e.g., Cl) lower the pKa of the nitrogen, enhancing protonation in acidic environments .
  • Table :
SubstituentLogP (Predicted)pKa (N-atom)
-OCH₃2.86.2
-OH1.55.8
-Cl3.15.4

Q. What experimental designs address low yields in multi-step syntheses of this compound?

  • Answer : Implement factorial design to isolate critical variables:

  • Factors : Catalyst loading, temperature, and reaction time.
  • Response Surface Methodology (RSM) : Optimize interactions between factors (e.g., high Pd loading may compensate for lower temperatures) .
  • Case Study : A 2³ factorial design reduced side-product formation by 40% when synthesizing 6,7-dimethoxy analogs .

Methodological Challenges

Q. How to mitigate spectral overlap in NMR characterization of this compound derivatives?

  • Answer : Use advanced techniques:

  • COSY/TOCSY : Resolve overlapping proton signals in the cyclohexyl region .
  • HSQC/HMBC : Assign quaternary carbons and confirm connectivity between the cyclohexyl and isoquinoline moieties .
  • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange .

Q. What in silico tools predict the environmental fate of this compound?

  • Answer : Use EPI Suite or TEST software to estimate:

  • Biodegradation : Likely persistence (BIOWIN score <2.5) due to aromatic and cyclic structures .
  • Ecotoxicity : ECOSAR predicts moderate toxicity to aquatic organisms (LC50 ~10 mg/L for fish) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.